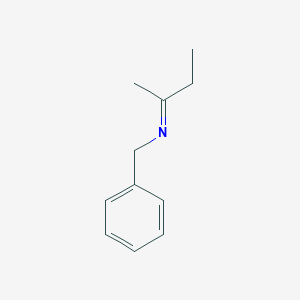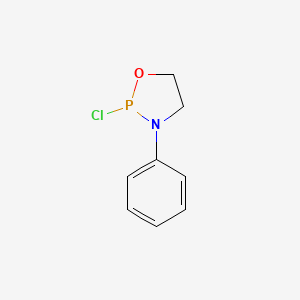
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure that includes phosphorus, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1,3,2-oxazaphospholidine typically involves the reaction of phosphoryl chloride with chiral amino alcohols in an organic solvent. The reaction proceeds under neutral conditions and often requires the use of chromatography for purification . Another method involves the reaction of 2-chloro-1,3,2-diazaphospholidine 2-oxide derivatives with chiral amino alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is known to react with substituted anilines and pyridines in acetonitrile, leading to the formation of corresponding substituted products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include substituted anilines, pyridines, and other nucleophiles. The reactions are typically carried out in organic solvents such as acetonitrile at low temperatures (e.g., 5°C) to control the reaction rate and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reactions with substituted anilines yield substituted oxazaphospholidine derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-phenyl-1,3,2-oxazaphospholidine involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s phosphorus atom can form stable bonds with various nucleophiles, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used .
Comparación Con Compuestos Similares
2-Chloro-3-phenyl-1,3,2-oxazaphospholidine can be compared with other similar compounds, such as:
1,3,2-Oxazaphosphorinanes: These compounds also contain a phosphorus-nitrogen-oxygen ring but differ in their ring size and substituents.
1,3,2-Diazaphospholidines: These compounds have a similar ring structure but contain two nitrogen atoms instead of one.
Phosphiranes: These are three-membered phosphorus-containing rings that exhibit different reactivity and stability compared to oxazaphospholidines.
The uniqueness of this compound lies in its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
31707-07-0 |
|---|---|
Fórmula molecular |
C8H9ClNOP |
Peso molecular |
201.59 g/mol |
Nombre IUPAC |
2-chloro-3-phenyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C8H9ClNOP/c9-12-10(6-7-11-12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
VSBZLFDMMQIWBQ-UHFFFAOYSA-N |
SMILES canónico |
C1COP(N1C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



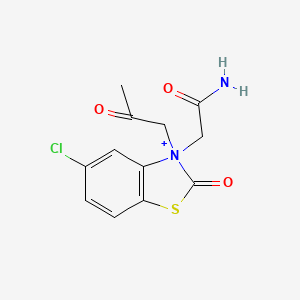
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)

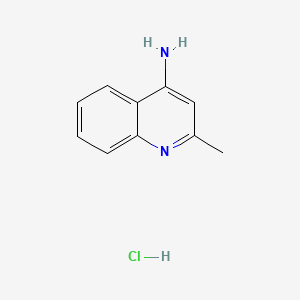
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
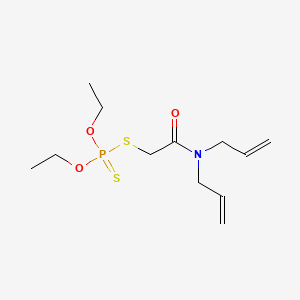
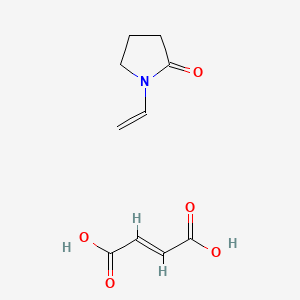


![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

